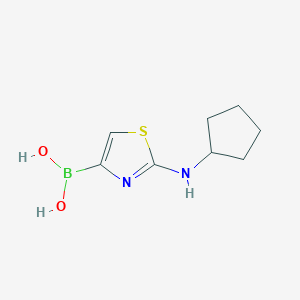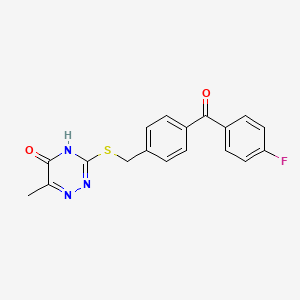![molecular formula C23H23N3O5 B14867554 6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14867554.png)
6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a benzylamino group, a dimethoxyphenyl group, and a dimethylfuro[2,3-d]pyrimidine core
Métodos De Preparación
The synthesis of 6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione involves several steps, including the formation of the furo[2,3-d]pyrimidine core and the subsequent introduction of the benzylamino and dimethoxyphenyl groups. The synthetic routes typically involve the use of reagents such as benzylamine, 3,4-dimethoxybenzaldehyde, and various catalysts under controlled reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino or dimethoxyphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under reflux or at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzylamino or dimethoxyphenyl groups.
Aplicaciones Científicas De Investigación
6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including its use as an inhibitor of specific enzymes or as a drug candidate for treating certain diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione include other furo[2,3-d]pyrimidine derivatives, such as:
Benzofuran[3,2-d]pyrimidine-4(1H)-ketone derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Thieno[2,3-d]pyrimidine derivatives: These compounds have a thieno ring instead of a furo ring, leading to different chemical and biological properties.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a pyrrolo ring and are used in various applications, including as inhibitors of specific enzymes.
Propiedades
Fórmula molecular |
C23H23N3O5 |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H23N3O5/c1-25-21(27)19-18(15-10-11-16(29-3)17(12-15)30-4)20(31-22(19)26(2)23(25)28)24-13-14-8-6-5-7-9-14/h5-12,24H,13H2,1-4H3 |
Clave InChI |
NZLIDDPXXAXSKV-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=C(O2)NCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,6aR)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14867472.png)

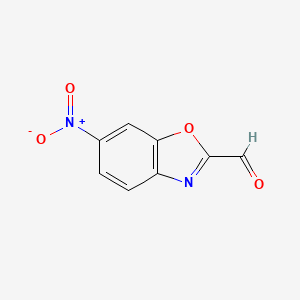
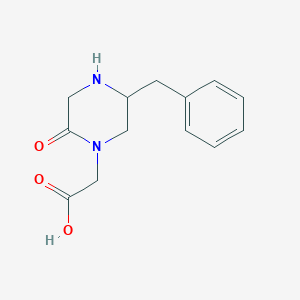
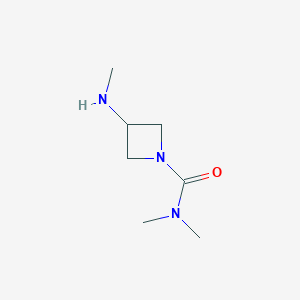
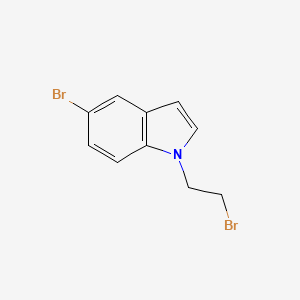

![4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile](/img/structure/B14867508.png)


![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile](/img/structure/B14867519.png)
